

Application Note: High-Purity Synthesis of N-(2-nitrophenyl)-4-phenoxybutanamide

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Compound of Interest

Compound Name: *N*-(2-nitrophenyl)-4-phenoxybutanamide

Cat. No.: B5149450

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Strategic Overview & Rationale

This protocol details the synthesis of **N-(2-nitrophenyl)-4-phenoxybutanamide**, a structural scaffold relevant to kinase inhibitor research and specific herbicide intermediates.^[1]

Synthetic Challenge: The primary challenge in this synthesis is the nucleophilicity of 2-nitroaniline. The ortho-nitro group exerts a strong electron-withdrawing effect and forms an intramolecular hydrogen bond with the amine protons, rendering the nitrogen significantly less nucleophilic than standard anilines. Standard coupling reagents (EDC/NHS, HATU) often result in poor yields or incomplete conversion for ortho-nitroanilines.^[1]

Selected Route: To ensure high conversion, this guide utilizes an Acid Chloride Activation strategy followed by a base-mediated coupling.^[1]

- Phase 1: Synthesis of the linker precursor, 4-phenoxybutanoic acid (if not purchased).^[1]
- Phase 2: Activation of the carboxylic acid to the acid chloride using Oxalyl Chloride.

- Phase 3: Nucleophilic acyl substitution with 2-nitroaniline under forcing conditions (reflux or strong base) to overcome the electronic deactivation.[1]

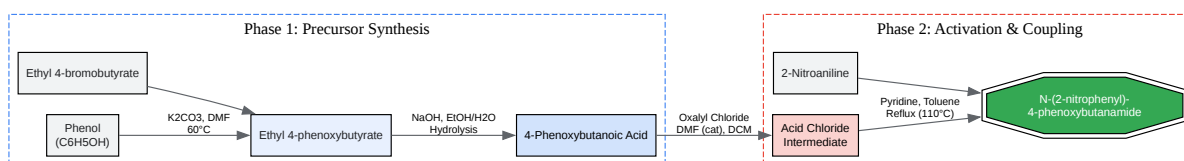
Safety & Compliance (E-E-A-T)

Critical Hazards:

- 2-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Potential cumulative effects.[1] Use in a fume hood with double-gloving (nitrile).[1]
- Oxalyl Chloride: Releases toxic CO and HCl gas.[1] Reacts violently with water.[1] Must be handled under inert atmosphere (N₂/Ar).[1]
- Phenol: Corrosive and toxic.[1] Rapidly absorbed through skin.[1]

Regulatory Note: While this specific amide is generally considered a research chemical, always verify local regulations regarding nitro-aromatic precursors. This compound is not listed as a scheduled precursor for fentanyl or common illicit substances as of the current knowledge cutoff.

Reaction Scheme (Visualized)



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Caption: Two-phase synthetic pathway: Williamson ether synthesis followed by acid chloride mediated amidation.[1]

Experimental Protocol

Phase 1: Synthesis of 4-Phenoxybutanoic Acid

(Skip this phase if starting material CAS 6303-58-8 is purchased commercially)[1]

Reagents:

- Phenol (1.0 equiv)
- Ethyl 4-bromobutyrate (1.1 equiv)[1]
- Potassium Carbonate (K_2CO_3 , 2.0 equiv)
- DMF (Dimethylformamide), anhydrous
- Sodium Hydroxide (NaOH), 2M aqueous solution

Step-by-Step:

- Alkylation:
 - In a round-bottom flask, dissolve Phenol (10 mmol, 0.94 g) in anhydrous DMF (20 mL).
 - Add K_2CO_3 (20 mmol, 2.76 g) and stir for 15 minutes at room temperature.
 - Add Ethyl 4-bromobutyrate (11 mmol, 2.15 g) dropwise.
 - Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
 - Workup: Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with water and brine.[1][2] Dry over Na_2SO_4 and concentrate to yield the ester.[2]
- Hydrolysis:
 - Dissolve the crude ester in Ethanol (15 mL).
 - Add 2M NaOH (10 mL).[1] Stir at reflux for 2 hours.
 - Cool to room temperature and acidify to pH 2 with 1M HCl.

- Extract the precipitate or oil with Ethyl Acetate. Dry and concentrate.
- Purification: Recrystallize from Hexane/Ether or use as-is if purity >95%.[\[1\]](#)

Phase 2: Amide Coupling (The Core Reaction)

Rationale: Due to the low reactivity of 2-nitroaniline, the Acid Chloride method is superior to carbodiimide coupling.

Reagents:

- 4-Phenoxybutanoic acid (1.0 equiv)[\[1\]](#)
- Oxalyl Chloride (1.2 equiv)
- DMF (catalytic, 2-3 drops)[\[1\]](#)
- 2-Nitroaniline (1.0 equiv)[\[1\]](#)[\[3\]](#)
- Pyridine (2.0 equiv) or Triethylamine
- Solvent: Dichloromethane (DCM) for activation; Toluene for coupling.[\[1\]](#)

Step-by-Step:

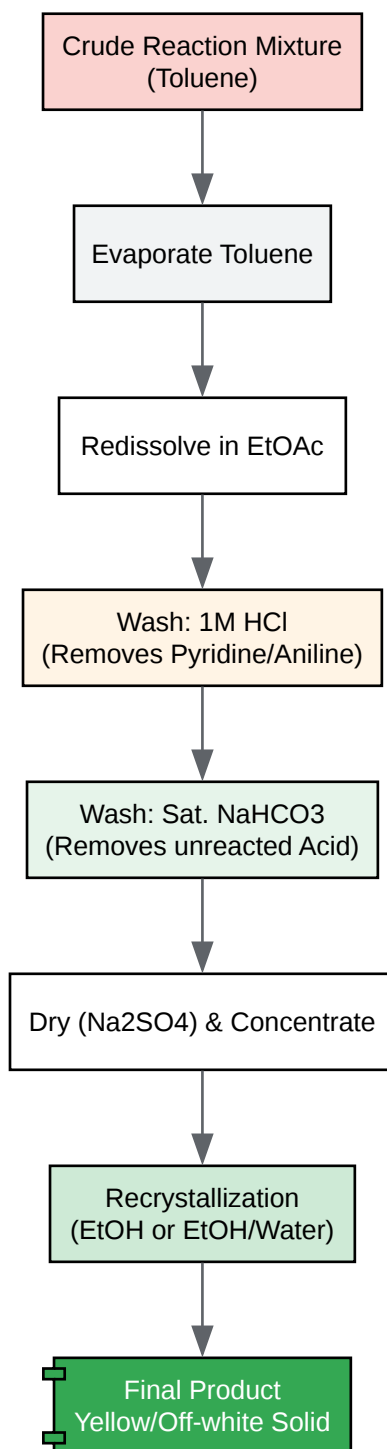
Step 2.1: Acid Chloride Formation[\[1\]](#)

- Dissolve 4-phenoxybutanoic acid (5 mmol, 0.90 g) in dry DCM (15 mL) under Nitrogen.
- Add catalytic DMF (2 drops).[\[1\]](#)
- Add Oxalyl Chloride (6 mmol, 0.51 mL) dropwise at 0°C.
- Allow to warm to room temperature and stir for 2 hours. Bubbling should cease.
- Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). Note: Do not overheat.[\[1\]](#) The acid chloride is sensitive.
- Redissolve the residue in dry Toluene (10 mL).

Step 2.2: Coupling with 2-Nitroaniline[1]

- In a separate flask, dissolve 2-Nitroaniline (5 mmol, 0.69 g) and Pyridine (10 mmol, 0.8 mL) in dry Toluene (15 mL).
- Add the Acid Chloride solution (from Step 2.1) dropwise to the aniline solution.[4]
- Reflux: Heat the reaction to reflux (110°C) for 6–12 hours.
 - Expert Tip: 2-nitroaniline is a weak nucleophile.[1] Room temperature stirring is often insufficient.[1] Reflux provides the energy to overcome the activation barrier.
- Monitoring: Check TLC (DCM:MeOH 95:5). The yellow spot of 2-nitroaniline should disappear/diminish, and a new fluorescent spot should appear.[1]

Workup and Purification



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Caption: Purification workflow emphasizing acid/base washes to remove unreacted starting materials.[1]

Detailed Purification:

- Acid Wash: The crude residue is dissolved in Ethyl Acetate and washed with 1M HCl.[1] This is critical to remove unreacted 2-nitroaniline (which is weakly basic but will protonate) and pyridine.[1]
- Base Wash: Wash with Saturated NaHCO₃ to remove any unreacted 4-phenoxybutanoic acid.[1]
- Recrystallization: The product is likely a solid.[1] Recrystallization from hot Ethanol or an Ethanol/Water mixture is the preferred method for high purity (>98%).

Characterization Data (Expected)

Technique	Expected Signal / Result	Interpretation
Appearance	Yellow to pale brown crystalline solid	Nitro-aromatics are typically colored.[1]
1H NMR (CDCl ₃)	δ ~10.5 ppm (s, 1H)	Amide NH (Deshielded by nitro group).
δ ~8.7 ppm (d, 1H)	Aromatic proton ortho to Nitro group.[1]	
δ ~4.0 ppm (t, 2H)	-CH ₂ -O-Ph (Ether linkage).[1]	
δ ~2.6 ppm (t, 2H)	-CH ₂ -CO-NH- (Alpha to carbonyl).[1]	
IR Spectroscopy	~1680-1690 cm ⁻¹	Amide I Carbonyl stretch.[1]
~1520 & 1340 cm ⁻¹	Nitro group (N-O) stretches.[1]	
Mass Spectrometry	[M+H] ⁺ = 315.1 m/z	Consistent with Molecular Formula C ₁₆ H ₁₆ N ₂ O ₄ . [1]

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield	2-Nitroaniline is too unreactive. [1]	Switch to Method B (Hydride Method): Dissolve 2-nitroaniline in dry THF, add NaH (1.1 equiv) at 0°C to form the anion, then add the Acid Chloride. This creates a potent nucleophile.[1]
Starting Material Remains	Incomplete activation of acid. [1]	Ensure Oxalyl Chloride is fresh.[1] Add a catalytic amount of DMF.[1]
Product is Oily/Sticky	Residual solvent or impurities. [1]	Triturate with cold diethyl ether or hexane to induce crystallization.[1]

References

- Williamson Ether Synthesis & Phenoxy Acids
 - Preparation of phenoxy-alkanoic acids: CymitQuimica Technical Data for CAS 6303-58-8.
 - General Protocol: PrepChem Synthesis of ethyl 4-(3-bromophenoxy)butyrate.
- Amide Coupling with Electron-Deficient Anilines
 - Acylation of 2-nitroaniline using acid chlorides/anhydrides with base: US Patent 20020016506A1.[1]
 - Use of NaH for difficult amide couplings: Journal of Organic Chemistry, "Visible-Light-Mediated Synthesis of Amides... via in situ Acid Chloride Formation" (Context on acid chloride reactivity).[1] [5]
- General Reactivity of Acid Chlorides
 - Mechanism and Hydrolysis/Reaction with Amines: IIT Kanpur Chemistry Module.

- Safety Data
 - 2-Nitroaniline Safety Profile: NIH PubChem.[1]

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